molecular formula C11H10ClNO2 B3049179 2-(Quinolin-3-yl)acetic acid hydrochloride CAS No. 19656-83-8

2-(Quinolin-3-yl)acetic acid hydrochloride

Cat. No.: B3049179
CAS No.: 19656-83-8
M. Wt: 223.65
InChI Key: OZGVIPQNJVJCSN-UHFFFAOYSA-N
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Description

2-(Quinolin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C11H9NO2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-3-yl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, which is subjected to various chemical reactions to introduce the acetic acid moiety.

    Acylation: Quinoline is acylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.

    Hydrolysis: The acylated product is then hydrolyzed to yield 2-(Quinolin-3-yl)acetic acid.

    Formation of Hydrochloride Salt: Finally, the 2-(Quinolin-3-yl)acetic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

2-(Quinolin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolinic acid derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert it to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, in solvents like dichloromethane or acetonitrile.

    Condensation: Aldehydes or ketones, acidic or basic catalysts, in solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Quinolinic acid derivatives.

    Reduction: Quinoline alcohols.

    Substitution: Various substituted quinoline derivatives.

    Condensation: Quinoline-based condensation products.

Scientific Research Applications

2-(Quinolin-3-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: It serves as a probe in studying biological processes involving quinoline derivatives.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active quinoline compounds.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Quinolin-3-yl)acetic acid hydrochloride involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways, affecting cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.

    DNA Intercalation: Its planar structure allows it to intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

2-(Quinolin-3-yl)acetic acid hydrochloride can be compared with other similar compounds:

    Quinoline: The parent compound, quinoline, lacks the acetic acid moiety, making it less versatile in chemical reactions.

    Quinolinic Acid: An oxidized derivative of quinoline, it has different chemical properties and biological activities.

    Quinoline-2-carboxylic Acid: Another derivative with a carboxylic acid group at a different position, leading to different reactivity and applications.

Similar Compounds

  • Quinoline
  • Quinolinic Acid
  • Quinoline-2-carboxylic Acid

Properties

IUPAC Name

2-quinolin-3-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.ClH/c13-11(14)6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGVIPQNJVJCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856499
Record name (Quinolin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19656-83-8
Record name (Quinolin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinolin-3-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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